
1-Phenyl-2,3-dihydro-1H-pyrrole
Descripción general
Descripción
1-Phenyl-2,3-dihydro-1H-pyrrole, also known as 2,3-dihydro-1H-pyrrole-1-phenyl, is a heterocyclic organic compound. It is a colorless to pale yellow liquid with a fruity odor. This compound is widely used in scientific research for its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Electronic Properties and Interactions
Electron Delocalization and Electrochemical Properties : Derivatives of 1-Phenyl-2,3-dihydro-1H-pyrrole, like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, exhibit significant electron delocalization, highlighting their potential in studying electronic and structural properties. Their electrochemical characteristics, including reversible electron transfer processes and reduction potentials, make them suitable for exploring electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Influencing Electronic Interaction : Substituents on the phenyl moiety of diferrocenyl-1-phenyl-1H-pyrroles significantly affect electronic interactions. This includes studies on electronic communication between iron centers, relevant for molecular electronics and single molecule transistors (Hildebrandt & Lang, 2011).
Luminescent Properties
- Luminescent Mechanisms : Compounds like 2,3,4,5-Tetraphenyl-1H-pyrrole demonstrate dual-state luminescence in both solution and solid states. Understanding the luminescent mechanism in such compounds provides insights into pyrrole-based molecules' properties, useful in various applications like molecular probes (Lei et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Steel : 1-Phenyl-1H-pyrrole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. Their efficiency in inhibiting corrosion, studied through electrochemical methods, highlights their potential in industrial applications (Zarrouk et al., 2015).
Structural Analysis
- Crystal Structure Analysis : Research on the crystal structure of compounds like Ethyl 4-anilino-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate provides valuable information on molecular conformation and hydrogen bonding, crucial for understanding the chemical behavior of pyrrole derivatives (Akkurt et al., 2013).
Catalytic Applications
- Dehydrogenation Processes : Studies have shown the effective use of 1-Phenyl-2,3-dihydro-1H-pyrrole derivatives in catalytic dehydrogenation processes, offering a route to synthesize structurally related compounds. This is significant in the field of synthetic chemistry and material science (Figueira & Gomes, 2015).
Direcciones Futuras
: Synthesis of Pyrroles - Organic Chemistry Portal : 1H-Pyrrole, 1-phenyl- - NIST Chemistry WebBook : SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE : Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as antileishmanial agents : Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics
Propiedades
IUPAC Name |
1-phenyl-2,3-dihydropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYYVAAPXNRMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612888 | |
| Record name | 1-Phenyl-2,3-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,3-dihydro-1H-pyrrole | |
CAS RN |
149206-56-4 | |
| Record name | 1-Phenyl-2,3-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



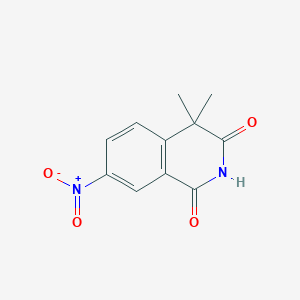
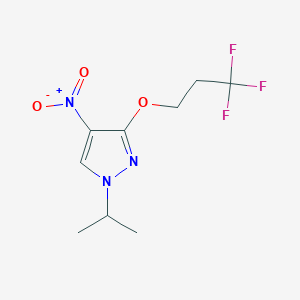
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)



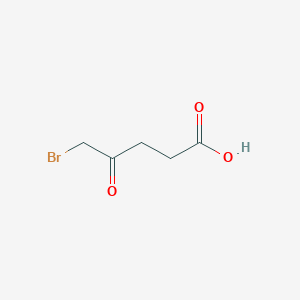
![Methyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3047855.png)

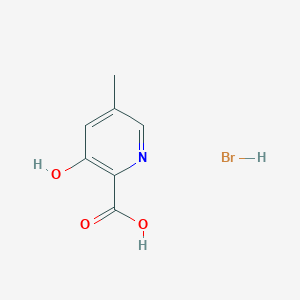

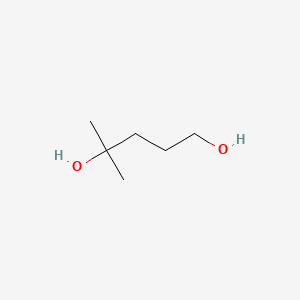
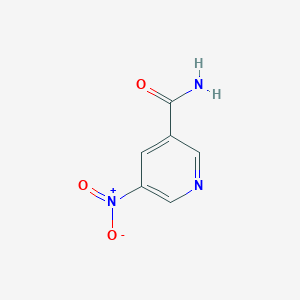
![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)